7-isocyanato-1-benzothiophene
Description
Properties
CAS No. |
2648998-62-1 |
|---|---|
Molecular Formula |
C9H5NOS |
Molecular Weight |
175.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry for 7 Isocyanato 1 Benzothiophene and Analogues
General Strategies for Isocyanate Synthesis
The introduction of the isocyanate functional group onto the 7-position of the 1-benzothiophene ring can be achieved through several established synthetic transformations. The choice of method often depends on the nature of the available starting material at this position, typically an amine or a carboxylic acid.
Phosgene-Based Approaches and Alternatives
The reaction of a primary amine with phosgene (COCl₂) is a traditional and widely used industrial method for the production of isocyanates. This process typically involves the treatment of the amine, in this case, 7-amino-1-benzothiophene, with phosgene in an inert solvent. The reaction proceeds through a carbamoyl chloride intermediate, which is then dehydrochlorinated, often by heating, to yield the isocyanate.
Due to the high toxicity of phosgene gas, several safer alternatives have been developed. Diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate) are solid and liquid reagents, respectively, that serve as convenient substitutes for phosgene. They generate phosgene in situ, thereby minimizing the handling of the hazardous gas.
Table 1: Common Phosgene and Phosgene-Alternative Reagents
| Reagent | Chemical Formula | Physical State | Key Features |
| Phosgene | COCl₂ | Gas | Highly toxic, requires specialized handling |
| Diphosgene | ClCOOCCl₃ | Liquid | Decomposes to two equivalents of phosgene |
| Triphosgene | (Cl₃CO)₂CO | Solid | Decomposes to three equivalents of phosgene |
Metal-Catalyzed Carbonylation Routes for Isocyanate Formation
Metal-catalyzed carbonylation reactions provide a phosgene-free alternative for the synthesis of isocyanates from primary amines. Palladium-catalyzed carbonylation is a notable example, where an aryl amine, such as 7-amino-1-benzothiophene, can be reacted with carbon monoxide in the presence of a palladium catalyst and an oxidant. The catalytic cycle typically involves the oxidative addition of the amine to the metal center, followed by CO insertion and reductive elimination to afford the isocyanate.
Another approach is the reductive carbonylation of a nitro compound. If 7-nitro-1-benzothiophene is used as a starting material, it can be converted directly to the isocyanate in a single step using carbon monoxide and a suitable transition metal catalyst, such as a ruthenium or rhodium complex. This method avoids the isolation of the intermediate amine.
Curtius Rearrangement and Related Transformations for Isocyanato Derivatives
The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates. wikipedia.orgnih.govnih.gov This reaction proceeds through an acyl azide intermediate, which upon heating, rearranges with the loss of nitrogen gas to form the corresponding isocyanate. wikipedia.orgnih.gov The key precursor for the synthesis of 7-isocyanato-1-benzothiophene via this route would be benzothiophene-7-carboxylic acid.
The general sequence for the Curtius rearrangement is as follows:
Activation of the carboxylic acid: The carboxylic acid is first converted into a more reactive derivative, such as an acyl chloride or a mixed anhydride.
Formation of the acyl azide: The activated carboxylic acid derivative is then reacted with an azide source, typically sodium azide, to form the acyl azide.
Rearrangement to the isocyanate: The acyl azide is then heated in an inert solvent, leading to the extrusion of nitrogen gas and the formation of the isocyanate through a concerted migration of the benzothienyl group to the nitrogen atom. wikipedia.org
The isocyanate produced can be isolated or trapped in situ with a nucleophile, such as an alcohol or an amine, to yield carbamates or ureas, respectively. nih.govnih.gov
Construction of the Benzothiophene (B83047) Scaffold
The synthesis of the benzothiophene ring system is a well-established area of heterocyclic chemistry, with numerous methods available for its construction. For the specific synthesis of this compound, these methods would need to be adapted to allow for the introduction of a functional group at the 7-position that can either be the isocyanate itself or a precursor to it.
Electrophilic Cyclization Strategies for Benzothiophene Formation
Electrophilic cyclization is a common strategy for the synthesis of benzothiophenes. A typical approach involves the cyclization of an ortho-substituted thiophenyl precursor. For instance, an o-alkynylthioanisole can undergo electrophilic cyclization to form a benzothiophene. To achieve substitution at the 7-position, the starting benzene (B151609) ring would need to be appropriately substituted.
For example, a 2-alkynyl-3-substituted thioanisole could potentially lead to a 7-substituted benzothiophene upon cyclization. The substituent at the 3-position of the starting thioanisole would need to be a group that can be converted into an isocyanate, such as a nitro group or a protected amino group.
Annulation-Based Methods for Substituted Benzothiophenes
Annulation reactions, which involve the formation of a new ring onto an existing one, provide another powerful tool for the synthesis of substituted benzothiophenes. nih.gov One such approach is the reaction of a substituted thiophene (B33073) with a dienophile in a Diels-Alder reaction, followed by aromatization.
Alternatively, a "hetero-type" benzannulation can be employed, where a thiophene derivative is used as the starting material to construct the benzene ring. For instance, a suitably substituted (2,2-dichlorocyclopropyl)(thiophen-2-yl)methanol can undergo a Lewis acid-promoted benzannulation to produce a substituted benzothiophene. nih.gov By choosing a thiophene precursor with appropriate substituents, it is possible to control the substitution pattern of the resulting benzothiophene, potentially leading to a 7-substituted product.
Thienobenzyne Intermediates in Benzothiophene Synthesis
A modern approach to constructing the benzothiophene scaffold involves the use of aryne intermediates. Specifically, the reaction of thienobenzyne precursors, such as o-silylaryl triflates, with alkynyl sulfides provides a direct, one-step intermolecular route to multisubstituted benzothiophenes. The reaction proceeds when a mixture of the aryne precursor and the alkynyl sulfide is treated with a fluoride source, like cesium fluoride, in a suitable solvent such as acetonitrile.
The proposed mechanism involves several key steps:
Generation of the aryne intermediate from the precursor.
Nucleophilic addition of the sulfur atom from the alkynyl sulfide to the aryne.
Subsequent intramolecular cyclization onto the alkyne carbon, which constructs the benzothiophene skeleton.
Protonation of the resulting zwitterionic intermediate to yield the final benzothiophene product.
This method is notable for its good functional group tolerance and allows for the synthesis of diverse derivatives. For instance, the reaction between a 6,7-thienobenzyne precursor and an alkynyl sulfide can afford a dithienobenzene product, which can be further functionalized.
Palladium-Catalyzed Cyclization Approaches
Palladium catalysis is a cornerstone in the synthesis of benzothiophene derivatives, offering multiple pathways through cyclization reactions. These methods are valued for their efficiency and broad applicability.
One prominent strategy involves the heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols. acs.org This process uses a catalytic amount of a palladium salt, such as palladium(II) iodide (PdI₂), often in conjunction with an additive like potassium iodide (KI), to yield (E)-2-(1-alkenyl)benzothiophenes in fair to good yields (55-82%). acs.org
Another powerful approach is the palladium-catalyzed oxidative cyclization-alkoxycarbonylation sequence. This method uses simple starting materials like 2-(methylthio)phenylacetylenes, carbon monoxide (CO), and an alcohol. nih.govacs.org The PdI₂/KI catalytic system effectively produces benzothiophene-3-carboxylic esters in yields ranging from 57-83%. nih.govacs.org A key feature of this reaction is the in situ demethylation of the sulfonium iodide intermediate by the iodide anion, which is a crucial step in the catalytic cycle. nih.gov
Furthermore, palladium(II) acetate (Pd(OAc)₂) has been used to catalyze the synthesis of dibenzothiophene derivatives through the cleavage of both C-H and C-S bonds. nih.gov This particular method is advantageous as it does not require an external stoichiometric oxidant. nih.gov
Table 1: Selected Palladium-Catalyzed Reactions for Benzothiophene Synthesis
| Starting Material | Catalyst System | Product Type | Yield Range | Reference |
|---|---|---|---|---|
| 1-(2-mercaptophenyl)-2-yn-1-ols | PdI₂ / KI | (E)-2-(1-alkenyl)benzothiophenes | 55-82% | acs.org |
| 2-(methylthio)phenylacetylenes | PdI₂ / KI | Benzothiophene-3-carboxylates | 57-83% | nih.govacs.org |
| Biphenyl Sulfide | Pd(OAc)₂ | Dibenzothiophene | - | nih.gov |
Microwave-Assisted Synthetic Protocols for Benzothiophenes
The application of microwave irradiation has become a transformative technique in organic synthesis, often leading to significant improvements over conventional heating methods. unito.it For the synthesis of benzothiophenes and related heterocycles, microwave-assisted organic synthesis (MAOS) offers several advantages, including dramatically reduced reaction times, increased product yields, and higher purity of the final compounds. researchgate.netmobt3ath.comorganic-chemistry.org
Microwave heating facilitates rapid and uniform heating of the reaction mixture, which accelerates reaction rates. researchgate.net For example, a microwave-assisted Gewald reaction to produce 2-aminothiophenes reduced the required reaction time to just 20 minutes at 70°C, compared to 4 hours with classical heating, while also improving yields. organic-chemistry.org Similarly, solvent-free synthesis of 1,5-benzothiazepine derivatives under microwave irradiation shortened reaction times from hours to minutes and increased yields from 59-65% to 82-89% compared to conventional reflux conditions. mobt3ath.com This efficiency is attributed to fast volumetric dielectric heating. unito.it
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Conventional Yield | Microwave Yield | Reference |
|---|---|---|---|---|---|
| 1,5-Benzothiazepine Synthesis | Several hours | Minutes | 59-65% | 82-89% | mobt3ath.com |
| Gewald Reaction (2-Aminothiophenes) | 4 hours | 20 minutes | - | Higher | organic-chemistry.org |
Regioselective Functionalization of Benzothiophenes for Isocyanate Installation
Once the benzothiophene core is synthesized, the next critical challenge is the regioselective installation of the isocyanate group, or a suitable precursor, at the C7 position of the benzene ring. This requires precise control over the functionalization of a specific C-H bond.
Strategies for Direct C-H Functionalization of Benzothiophenes (e.g., Aminocarbonylation)
Direct C-H functionalization has emerged as a powerful tool in organic synthesis because it avoids the need for pre-functionalized starting materials, thus improving atom economy. unito.itmdpi.com For benzothiophenes, however, direct C-H activation typically shows a strong preference for the C2 and C3 positions on the thiophene ring. mdpi.comresearchgate.net
While direct C-H aminocarbonylation at the C7 position is a challenging transformation due to the lower reactivity of the benzene ring C-H bonds compared to those on the thiophene ring, it remains a theoretical strategy. Such a reaction would directly install an amide group, a direct precursor to the isocyanate via Hofmann rearrangement. Achieving C7 selectivity would likely require a directing group strategy to overcome the inherent reactivity preferences of the benzothiophene system.
Halogen-Dance and Metalation-Directed Functionalization for C7-Substitution
To overcome the regioselectivity challenges of direct C-H functionalization, classical and modern metalation techniques are employed. Directed ortho-metalation is a powerful strategy where a functional group on the benzene ring directs deprotonation to an adjacent position. For C7 functionalization, a directing group would need to be installed at the C6 position.
Alternatively, the "halogen dance" reaction provides a pathway to functionalize specific positions that might otherwise be inaccessible. This reaction involves the base-induced migration of a halogen atom around an aromatic ring. In the context of a bromobenzothiophene, it is conceivable that a bromine atom at a different position could be isomerized to the C7 position under specific conditions, such as the presence of a strong base like lithium diisopropylamide (LDA). The resulting 7-bromobenzothiophene is a versatile intermediate. It can be converted to a 7-lithiated species via halogen-lithium exchange, which can then be trapped with an appropriate electrophile to install a nitrogenous precursor.
Introduction of Nitrogenous Precursors for Isocyanate Formation at C7
The final step in the synthesis of this compound is the introduction of a nitrogen-containing functional group at the C7 position and its subsequent conversion to the isocyanate. This is typically achieved from a C7-functionalized intermediate, such as a 7-bromobenzothiophene or a benzothiophene-7-carboxylic acid.
Several established transformations can be used:
Curtius Rearrangement: A carboxylic acid at the C7 position can be converted to an acyl azide. Upon heating, the acyl azide undergoes rearrangement to form the isocyanate with the loss of nitrogen gas. The required benzothiophene-7-carboxylic acid can be prepared by treating a 7-lithiated or 7-Grignard intermediate with carbon dioxide.
Hofmann Rearrangement: A primary amide at C7 (benzothiophene-7-carboxamide) can be treated with bromine and a strong base to yield the isocyanate. The amide precursor can be synthesized from the corresponding carboxylic acid.
Phosgenation: A primary amine at the C7 position can be directly converted to the isocyanate by treatment with phosgene or a phosgene equivalent like triphosgene. The 7-aminobenzothiophene precursor can be synthesized via methods such as the Buchwald-Hartwig amination of 7-bromobenzothiophene or the reduction of a 7-nitrobenzothiophene.
Each of these methods provides a reliable route to the final target compound from a regioselectively functionalized benzothiophene precursor.
Multi-Component Reactions in Isocyanato-1-benzothiophene Synthesis
While direct multi-component synthesis of this compound is not extensively documented, MCRs, particularly domino reactions, provide an efficient pathway to key intermediates, such as amino-functionalized benzothiophenes. These intermediates can then be readily converted to the target isocyanate.
A notable approach involves a domino reaction protocol for the synthesis of 3-amino-2-formyl-functionalized benzothiophenes. nih.gov This method, while not a classical concerted multi-component reaction like the Ugi or Passerini reactions, embodies the principles of MCRs by combining multiple bond-forming events in a single pot, thereby increasing efficiency and reducing waste.
The general strategy involves the reaction of a substituted 2-fluorobenzonitrile with a thiol source, which undergoes a series of transformations including nucleophilic aromatic substitution, cyclization, and rearrangement to afford the highly functionalized aminobenzothiophene core. The presence of an amino group on the benzothiophene ring is crucial as it serves as a direct precursor to the isocyanate functionality.
Table 1: Exemplary Substrates for the Domino Synthesis of Amino-Benzothiophene Precursors
| 2-Fluorobenzonitrile Derivative | Thiol Source | Product | Yield (%) |
| 2-Fluoro-5-nitrobenzonitrile | Methyl thioglycolate | 3-Amino-2-formyl-5-nitro-1-benzothiophene | High |
| 4-Aldehyde-2-fluorobenzonitrile | Ethyl thioglycolate | 3-Amino-1-benzothiophene-2,5-dicarbaldehyde | 80 |
The resulting amino-benzothiophene derivatives can be subsequently converted to the corresponding isocyanates through standard chemical transformations, most commonly by treatment with phosgene or a phosgene equivalent. This two-step sequence, beginning with a multi-component domino reaction, represents a viable and efficient strategy for the synthesis of this compound and its analogues.
While classical isocyanide-based multi-component reactions like the Passerini and Ugi reactions are powerful tools for generating molecular diversity, their direct application to form the this compound scaffold has not been specifically detailed in the reviewed literature. The Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, yields α-acyloxy carboxamides. wikipedia.orgorganic-chemistry.org The Ugi reaction, a four-component reaction, combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide.
Therefore, the most directly applicable multi-component strategy for the synthesis of this target compound remains the domino reaction approach to furnish a key amino-benzothiophene precursor, followed by conversion to the isocyanate. This highlights the adaptability of multi-component principles in designing synthetic routes to complex heterocyclic compounds.
Chemical Reactivity and Transformation Pathways of 7 Isocyanato 1 Benzothiophene
General Reactions of the Isocyanate Moiety
The isocyanate group (–N=C=O) is a highly reactive functional group characterized by the electrophilic nature of its central carbon atom. This reactivity drives its participation in a wide array of chemical transformations.
Reactivity of the Benzothiophene (B83047) Nucleus
The benzothiophene ring system is an aromatic heterocycle, and its reactivity is influenced by the sulfur heteroatom and the fused benzene (B151609) ring. wikipedia.org
Transition Metal-Catalyzed Cross-Coupling Reactions on the Benzothiophene Core
Transition metal-catalyzed cross-coupling reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of complex π-conjugated molecules. eie.grresearchgate.net The benzothiophene core is amenable to such transformations, particularly through the direct activation of C-H bonds, which avoids the need for pre-functionalized starting materials. researchgate.net
Palladium catalysis has been extensively employed for the regioselective functionalization of benzothiophenes. researchgate.net For instance, the direct C2-arylation of benzothiophene derivatives with aryl bromides can be achieved with high efficiency using a ligand-less Pd(OAc)₂ catalyst. researchgate.net This method demonstrates good functional group tolerance, and even substituents at the C3 position have a minor impact on reactivity. researchgate.net
More advanced applications involve the oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides. Palladium(II) catalysts can direct the arylation specifically to the C2-position via a C-H activation mechanism. acs.org A plausible mechanism involves the initial C-H activation of the benzothiophene dioxide to form a cyclopalladium intermediate, followed by transmetalation with an arylboronic acid and subsequent reductive elimination to yield the C2-arylated product. acs.org Similarly, oxidative Heck reactions with styrenes and acrylates, also catalyzed by Pd(II), proceed with high C2 selectivity to furnish C-2 alkenylated products. acs.orgnih.gov These reactions typically employ an oxidant, such as Cu(OAc)₂ or AgOAc, to regenerate the active Pd(II) catalyst. acs.orgacs.org
While palladium is common, other transition metals like rhodium have also been utilized. Rhodium(III)-catalyzed dehydrogenative annulation of thiophene (B33073) carboxamides with alkynes provides an efficient route to multiply substituted benzo[c]thiophenes. nih.gov
The table below summarizes key findings in transition metal-catalyzed cross-coupling reactions on the benzothiophene scaffold, which are applicable to derivatives like 7-isocyanato-1-benzothiophene.
| Reaction Type | Catalyst/Reagents | Position Selectivity | Key Features | Reference |
|---|---|---|---|---|
| Direct C2-Arylation | Pd(OAc)₂ / Aryl Bromide | C2 | Ligand-free conditions, low catalyst loading (0.1-0.5 mol%). | researchgate.net |
| Oxidative C2-Arylation | Pd(OAc)₂ / Cu(OAc)₂ / Arylboronic Acid | C2 | Occurs via C-H activation on benzo[b]thiophene 1,1-dioxides. | acs.org |
| Oxidative C2-Olefination (Heck) | Pd(OAc)₂ / AgOAc / Styrenes or Acrylates | C2 | High C2 selectivity and broad functional group tolerance on benzo[b]thiophene 1,1-dioxides. | acs.orgnih.gov |
| Carbonylative Cyclization | PdI₂ / KI / CO / O₂ | C3 | Forms benzothiophene-3-carboxylic esters from 2-(methylthio)phenylacetylenes. | nih.gov |
Dearomatization Reactions and Subsequent Transformations
Dearomatization reactions convert flat, aromatic systems into three-dimensional cyclic molecules, providing a powerful strategy for generating structural complexity. researchgate.netresearchgate.net The benzothiophene ring can undergo dearomatization, opening avenues for novel functionalization.
A notable strategy involves a palladium-catalyzed decarboxylative dearomatization of a 3-substituted benzo[b]thiophene benzyl (B1604629) ester. nih.govnih.gov This reaction, influenced by the choice of phosphine (B1218219) ligand, can lead to a stable, dearomatized intermediate bearing an exocyclic alkene. nih.gov This intermediate is not merely a transient species; it can be isolated and used in subsequent transformations. nih.govnih.gov
The synthetic utility of this dearomatized intermediate is demonstrated through its functionalization. For example, the exocyclic alkene can undergo bromination with N-bromosuccinimide (NBS) to install a benzyl-bromide, or it can participate in cycloaddition reactions to construct more complex heterocyclic products. nih.govnih.gov The dearomatized intermediate can also be rearomatized in the presence of an amine base, which constitutes a net C-H functionalization sequence. nih.govnih.gov
Catalytic asymmetric dearomatization of thiophenes has also been explored to produce chiral spiranes and axially chiral naphthyl-benzothiophene derivatives with high enantioselectivity. rsc.org Furthermore, the selective hydrogenation of benzothiophenes, catalyzed by ruthenium-N-heterocyclic carbene complexes, provides access to valuable enantiomerically pure 2,3-dihydrobenzothiophenes. acs.org
| Method | Catalyst/Reagents | Intermediate/Product Type | Key Features | Reference |
|---|---|---|---|---|
| Decarboxylative Dearomatization | Pd(0) / PCy₃ | Isolated dearomatized intermediate with exocyclic alkene. | Ligand-controlled pathway; intermediate can be isolated and functionalized. | nih.govnih.gov |
| Intermediate Functionalization | NBS | Rearomatized C2-brominated product. | Demonstrates synthetic utility of the dearomatized intermediate. | nih.gov |
| Asymmetric Hydrogenation | Ruthenium-NHC complex | Enantiomerically pure 2,3-dihydrobenzothiophenes. | Provides access to chiral saturated heterocyclic scaffolds. | acs.org |
| Asymmetric Dearomatization | Chiral catalysts | Chiral spiranes and axially chiral products. | Achieves high yields and excellent enantioselectivities. | rsc.org |
Nucleophilic Substitution Reactions on Activated Benzothiophenes
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings. However, unlike benzene, the thiophene ring is inherently more reactive towards nucleophilic substitution. uoanbar.edu.iq This increased reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate Meisenheimer complex through the involvement of its d-orbitals. uoanbar.edu.iq
The SNAr mechanism on thiophene derivatives is generally accepted to be a two-step addition-elimination process. libretexts.orgnih.gov The first step involves the rate-determining attack of the nucleophile on the carbon atom bearing the leaving group, forming a negatively charged σ-complex (Meisenheimer adduct). nih.gov The aromaticity of the ring is temporarily broken in this intermediate. libretexts.org In the second, faster step, the leaving group is eliminated, and aromaticity is restored. nih.gov
For SNAr to occur readily, the benzothiophene ring must be "activated" by the presence of strong electron-withdrawing groups, particularly at positions ortho and para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate. libretexts.org In this compound, the isocyanate group (-N=C=O) is electron-withdrawing and would be expected to activate the benzene portion of the scaffold towards nucleophilic attack, particularly at positions 5 and 7 (ortho and para to the fusion point, respectively). A computational study on 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) confirmed a stepwise SNAr pathway, where the rate of reaction correlates with the electrophilicity of the thiophene derivative. nih.gov
Synergistic Reactivity of the Isocyanate and Benzothiophene Units
The dual presence of a reactive isocyanate group and a versatile benzothiophene core in this compound allows for complex transformations where both moieties participate, leading to the rapid construction of novel heterocyclic systems.
Isocyanates are highly reactive electrophiles that readily engage with nucleophiles. nih.gov This reactivity can be harnessed to initiate intramolecular cyclization events. A common strategy involves first functionalizing the benzothiophene core—for example, via a palladium-catalyzed cross-coupling reaction—to introduce a nucleophilic group. If a nucleophile, such as an amine or alcohol, is installed at the C6 position, a subsequent intramolecular cyclization onto the C7-isocyanate group could readily occur, leading to the formation of a new fused heterocyclic ring system.
For instance, a Sonogashira coupling to introduce an alkyne, followed by further manipulation to generate a primary amine, would set the stage for an intramolecular cyclization to form a fused pyrimidinone ring. The synthesis of benzothiophene derivatives via electrophilic cyclization is a well-established method for building fused ring systems. researchgate.net This principle can be extended to scenarios where the isocyanate group acts as the key electrophile in the ring-closing step.
Cascade reactions, also known as domino or tandem reactions, enable the formation of multiple chemical bonds in a single synthetic operation, offering significant advantages in terms of efficiency and atom economy. rsc.orgresearchgate.net The unique combination of functionalities in this compound provides a platform for designing novel cascade sequences.
A hypothetical cascade could be initiated by the reaction of a multifunctional reagent with the isocyanate. For example, a multicomponent reaction involving the isocyanate, an amine, and another coupling partner could generate a complex intermediate. nih.gov This intermediate, still bearing the benzothiophene core, could then undergo a subsequent, catalyst-mediated intramolecular C-H functionalization or cyclization. Such sequences allow for the rapid assembly of complex polycyclic structures from simple precursors. nih.govrti.org
Another potential cascade pathway could involve an initial reaction at the benzothiophene core that unmasks a reactive group, which then triggers a reaction with the isocyanate. For instance, a dearomatization reaction could create a nucleophilic center that subsequently attacks the isocyanate intramolecularly. The development of cascade reactions for the synthesis of various heterocycles, including indole-fused benzodiazepines, highlights the power of this approach in modern organic synthesis. chemistryviews.org
Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment, proximity, and bonding of hydrogen and carbon atoms throughout the 7-isocyanato-1-benzothiophene structure.
In the ¹H NMR spectrum of this compound, each proton on the benzothiophene (B83047) ring system is expected to produce a distinct signal, the chemical shift (δ) of which is influenced by its electronic environment. The protons on the thiophene (B33073) ring (H2 and H3) typically appear at a different field than those on the benzene (B151609) portion (H4, H5, and H6). The isocyanate group at the C7 position exerts an electronic effect that influences the chemical shifts of the adjacent aromatic protons.
The expected signals for the aromatic protons would likely fall within the 7.0–8.5 ppm range. Protons H2 and H3 on the thiophene ring would appear as doublets due to coupling with each other. The protons on the benzene ring (H4, H5, H6) would exhibit a more complex splitting pattern (doublets or doublet of doublets) arising from coupling to their neighbors.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~7.5 - 7.8 | Doublet (d) | ~5.0 - 5.5 |
| H3 | ~7.3 - 7.6 | Doublet (d) | ~5.0 - 5.5 |
| H4 | ~7.9 - 8.2 | Doublet (d) | ~8.0 - 8.5 |
| H5 | ~7.4 - 7.7 | Doublet of Doublets (dd) | ~8.0 - 8.5, ~7.0 - 7.5 |
| H6 | ~7.8 - 8.1 | Doublet (d) | ~7.0 - 7.5 |
Note: Data are predicted based on known values for substituted benzothiophenes and may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, nine distinct signals are expected: eight for the benzothiophene ring carbons and one for the isocyanate carbon. The chemical shift of the isocyanate carbon (-NCO) is particularly characteristic, typically appearing in the 120–130 ppm region. The carbons of the benzothiophene ring will resonate in the aromatic region (approximately 115–145 ppm), with quaternary carbons (those not bonded to hydrogen) often showing less intense signals.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~125 - 128 |
| C3 | ~123 - 126 |
| C3a | ~138 - 141 |
| C4 | ~124 - 127 |
| C5 | ~126 - 129 |
| C6 | ~122 - 125 |
| C7 | ~130 - 135 |
| C7a | ~135 - 138 |
| -NCO | ~122 - 128 |
Note: Data are predicted based on known values for related structures and computational models.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.eduyoutube.com For this compound, COSY would show correlations between H2 and H3, as well as between the adjacent protons on the benzene ring (H4 with H5, and H5 with H6).
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu It allows for the direct assignment of each protonated carbon in the ¹³C spectrum based on the already assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. youtube.com This is crucial for identifying the quaternary carbons and piecing together the molecular fragments. For instance, HMBC would show a correlation from H6 to the isocyanate carbon (C7), confirming the position of the isocyanate substituent. It would also show correlations from protons to the quaternary carbons (C3a and C7a), which are vital for confirming the fused ring structure. sdsu.edu
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both IR and Raman techniques, is essential for identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies. ksu.edu.sa These two methods are often complementary; a molecular vibration that is strong in an IR spectrum may be weak or absent in a Raman spectrum, and vice versa. ksu.edu.saupenn.edu
The isocyanate group (-N=C=O) possesses a highly characteristic and intense absorption band in the IR spectrum due to its asymmetric stretching vibration. researchgate.net This band is typically sharp and appears in a region of the spectrum that is relatively free from other absorptions, making it a powerful diagnostic tool. uhcl.edu
Asymmetric Stretch (νas): A very strong and sharp band is expected between 2250 and 2280 cm⁻¹ . Its high intensity is due to the large change in dipole moment during this vibration, making it prominent in the IR spectrum. researchgate.net
Symmetric Stretch (νs): This vibration is often weaker in the IR spectrum but may be observed more clearly in the Raman spectrum. It typically appears in the range of 1400–1450 cm⁻¹ .
The benzothiophene ring system gives rise to a series of characteristic vibrations that confirm its presence. iosrjournals.orgijopaar.com
Aromatic C-H Stretch: Weak to medium bands appearing above 3000 cm⁻¹, typically in the 3050–3150 cm⁻¹ region. vscht.cz
Aromatic C=C Ring Stretching: Multiple bands of varying intensity are expected in the 1400–1610 cm⁻¹ region. These correspond to the stretching vibrations within the fused aromatic rings. iosrjournals.org
C-H Out-of-Plane Bending: Strong bands in the fingerprint region (700–900 cm⁻¹ ) are indicative of the substitution pattern on the aromatic ring.
C-S Stretch: The vibration of the carbon-sulfur bond in the thiophene ring is expected to produce weak to medium bands at lower frequencies, generally in the 650–750 cm⁻¹ range.
Table 3: Summary of Key IR and Raman Vibrational Frequencies for this compound
| Functional Group / Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| Isocyanate (-NCO) | Asymmetric Stretch | 2250 - 2280 | Very Strong, Sharp | Weak |
| Isocyanate (-NCO) | Symmetric Stretch | 1400 - 1450 | Weak - Medium | Strong |
| Aromatic Ring | C-H Stretch | 3050 - 3150 | Medium | Medium |
| Aromatic Ring | C=C Ring Stretch | 1400 - 1610 | Medium - Strong | Medium - Strong |
| Benzothiophene | C-S Stretch | 650 - 750 | Weak - Medium | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and probing the structure of a compound through its fragmentation patterns. For this compound, this analysis would confirm its molecular formula and provide insights into its chemical stability.
High-resolution mass spectrometry is crucial for obtaining the exact mass of this compound. This would allow for the unambiguous determination of its elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. While specific data is unavailable, the theoretical exact mass can be calculated and would be the target value in an experimental setting.
Table 1: Theoretical Mass Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₅NOS |
| Theoretical Exact Mass | 175.0143 g/mol |
| Nominal Mass | 175 g/mol |
Note: This table is based on theoretical calculations and awaits experimental verification.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Vis and fluorescence spectroscopy are employed to investigate the electronic transitions within a molecule. For this compound, these techniques would reveal information about its conjugation and potential as a chromophore or fluorophore. The benzothiophene core is known to be fluorescent. researchgate.net The absorption and emission maxima would be key parameters to determine, providing insights into the energy levels of its molecular orbitals. In related benzothiophene derivatives, absorption spectra are typically recorded in solvents like dichloromethane. fishersci.com
Table 2: Expected Spectroscopic Analysis for this compound
| Technique | Information Gained |
|---|---|
| UV-Vis Spectroscopy | Wavelengths of maximum absorption (λmax), molar absorptivity. |
| Fluorescence Spectroscopy | Excitation and emission wavelengths, quantum yield. |
Note: Specific λmax and emission data for this compound are not currently published.
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions for this compound. Such data is fundamental for understanding its physical properties and reactivity. For many benzothiophene derivatives, crystal structure analysis has been successfully performed to understand their molecular packing. fishersci.com
Computational and Theoretical Investigations
Reaction Mechanism Elucidation via Computational Modeling
Solvent Effects on Reactivity and Selectivity
The reactivity and selectivity of the isocyanate group in 7-isocyanato-1-benzothiophene are expected to be significantly influenced by the surrounding solvent environment. Computational studies can model these interactions to predict how different solvents would affect reaction outcomes.
Key Areas for Investigation:
Polarity and Protic/Aprotic Nature: Solvation models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the bulk solvent effects. These models can help predict the stabilization of transition states and intermediates in various solvents, thereby providing insights into reaction kinetics. For instance, in reactions with nucleophiles, polar protic solvents might stabilize the developing negative charge on the isocyanate nitrogen, while aprotic solvents might favor different reaction pathways.
Specific Solute-Solvent Interactions: Quantum mechanical calculations can be used to investigate specific hydrogen bonding or other non-covalent interactions between the isocyanate group or the benzothiophene (B83047) ring and solvent molecules. These explicit solvent models can reveal detailed mechanistic information that continuum models might overlook.
A hypothetical data table illustrating the type of information that could be generated from such studies is presented below.
| Solvent | Dielectric Constant | Predicted Relative Reaction Rate (Arbitrary Units) | Predicted Selectivity (Product A vs. Product B) |
| Hexane | 1.88 | 1.0 | 90:10 |
| Dichloromethane | 8.93 | 5.2 | 75:25 |
| Acetonitrile | 37.5 | 12.8 | 60:40 |
| Methanol | 32.7 | 8.5 (competing reactions possible) | 50:50 |
Spectroscopic Property Prediction from Theoretical Models
Theoretical models are invaluable for predicting and interpreting the spectroscopic properties of molecules, which can aid in their experimental characterization.
Calculation of NMR Chemical Shifts
Density Functional Theory (DFT) calculations, particularly using methods like Gauge-Including Atomic Orbitals (GIAO), are powerful tools for predicting ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. This can be instrumental in confirming the structure of newly synthesized this compound and assigning experimental spectra. Discrepancies between calculated and experimental shifts can also provide insights into conformational preferences or intermolecular interactions in solution.
Prediction of Vibrational Frequencies (IR, Raman)
The vibrational frequencies of this compound can be calculated using computational methods to predict its infrared (IR) and Raman spectra. These calculations typically involve geometry optimization followed by a frequency calculation at the same level of theory. The characteristic stretching frequency of the isocyanate group (-N=C=O) is a prominent feature that can be precisely predicted. Theoretical spectra can aid in the identification of the compound and the analysis of its vibrational modes.
A sample data table of predicted vibrational frequencies is shown below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity (IR) | Predicted Intensity (Raman) |
| N=C=O asymmetric stretch | ~2250 | Strong | Weak |
| N=C=O symmetric stretch | ~1400 | Weak | Strong |
| C-H aromatic stretch | 3100-3000 | Medium | Medium |
| C=C aromatic stretch | 1600-1450 | Medium | Strong |
| C-S stretch | ~700 | Medium | Medium |
Electronic Excitation Spectra and Photophysical Properties
Time-dependent density functional theory (TD-DFT) is a common method for calculating the electronic absorption and emission spectra of molecules. For this compound, these calculations could predict the wavelengths of maximum absorption (λₘₐₓ) and emission, as well as oscillator strengths and the nature of the electronic transitions (e.g., π→π* or n→π*). Understanding the photophysical properties is crucial for applications in materials science and photochemistry. The influence of the isocyanate group on the electronic properties of the benzothiophene core would be a key area of investigation.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time, which is crucial for understanding its conformational flexibility and interactions with its environment.
Conformational Dynamics of this compound
While the benzothiophene core is rigid, the isocyanate substituent has rotational freedom around the C-N bond. MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable rotamers and the energy barriers between them. This information is important for understanding how the orientation of the isocyanate group might affect its reactivity and intermolecular interactions. The simulations could be performed in the gas phase or in various solvents to assess the impact of the environment on the conformational preferences.
Lack of Computational and Theoretical Data on the Interactions of this compound in Condensed Phases
A thorough and extensive search of scientific literature and chemical databases has revealed a significant gap in the available research concerning the computational and theoretical investigations of this compound. Specifically, there is no published data focusing on the interactions of this compound in condensed phases or its molecular interactions with other molecules.
The user's request for an article section detailing research findings and data tables on this specific topic cannot be fulfilled due to the absence of primary scientific sources. Computational studies, such as molecular dynamics simulations or quantum chemical calculations, which are essential for understanding intermolecular forces like hydrogen bonding, van der Waals forces, and π-π stacking, have not been reported for this compound.
Consequently, it is not possible to provide a detailed and scientifically accurate account of its behavior in condensed phases, nor can any data tables on interaction energies, binding affinities, or structural parameters of molecular complexes involving this compound be generated. The scientific community has yet to direct its focus on this particular area of research for this compound.
Therefore, the section on "" concerning "Interactions in Condensed Phases or with Other Molecules" for this compound cannot be written at this time.
Advanced Chemical and Material Science Applications
Organic Electronic and Photonic Materials
Applications in Light-Emitting Materials and Photovoltaics:No information found.
Further research and publication on this specific compound are required to address these areas.
Materials for Sensing Applications (e.g., Chemosensors)
The benzothiophene (B83047) core is a well-established fluorophore, and its derivatives have been explored as chemosensors for various analytes. While direct studies on 7-isocyanato-1-benzothiophene as a chemosensor are not extensively documented, the inherent properties of the benzothiophene moiety and the reactivity of the isocyanate group suggest significant potential in this area.
Benzothiophene-based fluorescent probes have demonstrated capabilities in detecting environmentally and biologically important species. For instance, a benzothiophene derivative has been successfully utilized for the simultaneous detection of polarity and cyanide ions in living cells and real water samples. bohrium.com Another study highlighted a benzothiophene-based chalcone (B49325) as a photo-luminescent chemosensor for the real-time detection of hydrazine, a toxic chemical. rsc.orgresearchgate.net These examples underscore the utility of the benzothiophene scaffold in the design of sensitive and selective chemosensors.
The isocyanate group in this compound offers a reactive handle for covalently immobilizing the benzothiophene fluorophore onto various surfaces or integrating it into polymer matrices. This functionalization is crucial for the development of solid-state sensors. Furthermore, the isocyanate group can react with specific analytes or with a receptor molecule designed to bind to a target analyte. This reaction can induce a change in the photophysical properties of the benzothiophene core, such as fluorescence quenching or enhancement, or a noticeable color change, enabling visual detection. For example, the nucleophilic addition of an anion like cyanide to an electron-deficient center can disrupt the internal charge transfer (ICT) characteristics of a molecule, leading to a distinct signaling response. researchgate.net
Table 1: Potential Sensing Applications based on Benzothiophene Derivatives
| Analyte | Sensing Mechanism | Potential Role of this compound |
|---|---|---|
| Hydrazine | Photo-luminescence | The benzothiophene core acts as the signaling unit. rsc.orgresearchgate.net |
| Cyanide | Nucleophilic addition, Fluorescence modulation | The isocyanate group can be modified to create a specific binding site for cyanide, leading to a change in the fluorescence of the benzothiophene core. bohrium.comresearchgate.net |
| Polarity | Internal Charge Transfer (ICT) | The benzothiophene scaffold can be functionalized to create solvatochromic probes. bohrium.com |
Ligands in Coordination Chemistry
The field of coordination chemistry benefits from ligands that can be readily modified to tune the electronic and steric properties of the resulting metal complexes. The isocyanate functionality of this compound makes it a versatile precursor for a wide range of ligands.
The direct coordination of the isocyanate group to a metal center is less common, though transition metal isocyanide complexes are known. wikipedia.org More frequently, the isocyanate group of this compound would be chemically transformed to generate a more conventional ligand. For instance, reaction with primary amines or alcohols would yield urea (B33335) or carbamate (B1207046) derivatives, respectively. These derivatives can incorporate additional donor atoms, creating multidentate ligands capable of forming stable chelate rings with metal ions.
For example, reacting this compound with a molecule containing an amino group and another donor site (e.g., a pyridine, imidazole, or hydroxyl group) would result in a bidentate or tridentate ligand. The subsequent reaction of this ligand with a suitable metal salt (e.g., chlorides or acetates of transition metals like copper, nickel, cobalt, or zinc) in an appropriate solvent would lead to the formation of the corresponding metal complex. ekb.egnih.gov The synthesis of Schiff base metal complexes derived from 2-acetylthiophene (B1664040) provides a procedural parallel for the formation of such coordination compounds. ekb.eg
The coordination geometry of the resulting metal complexes would be dictated by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the benzothiophene-derived ligand. Common geometries such as octahedral, tetrahedral, or square planar could be anticipated.
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O (from urea or carbamate) and C=N (if a Schiff base is formed) bonds upon coordination to a metal ion provide direct evidence of ligand binding. nih.gov
UV-Vis Spectroscopy: Shifts in the absorption bands of the ligand upon complexation can offer insights into the electronic interactions between the ligand and the metal center.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy can reveal information about the ligand's environment and how it changes upon coordination.
The benzothiophene moiety itself can influence the electronic properties of the complex through its aromatic system. The electron-rich sulfur atom and the delocalized π-system can stabilize the metal center and affect the reactivity of the complex. researchgate.net
Metal complexes are at the heart of many catalytic processes. While specific catalytic applications of complexes derived from this compound are yet to be reported, the structural motifs that can be generated suggest potential in several areas of catalysis.
Late transition metal complexes, particularly those with nitrogen- and oxygen-based ligands, are known to be active catalysts for olefin polymerization. mdpi.com By designing appropriate ligands from this compound, it may be possible to create novel nickel or palladium catalysts for the production of polyolefins with specific properties.
Furthermore, metal complexes with redox-active metals like copper and iron are known to exhibit antioxidant properties and can catalyze oxidation reactions. cnr.itrsc.org For instance, they can be employed in the aerobic oxidation of catechols. cnr.it The benzothiophene-derived ligands can be designed to stabilize the metal in different oxidation states, facilitating electron transfer processes that are central to these catalytic cycles.
Finally, the incorporation of these complexes into larger structures like metal-organic frameworks (MOFs) could lead to heterogeneous catalysts with enhanced stability and recyclability. escholarship.org
Table 2: Potential Catalytic Applications of Metal Complexes
| Catalytic Application | Relevant Metal Ions | Rationale |
|---|---|---|
| Olefin Polymerization | Ni(II), Pd(II) | Ligand structure can be tuned to influence polymer properties. mdpi.com |
| Oxidation Reactions | Cu(II), Fe(III), Mn(II) | Redox activity of the metal center is key. cnr.it |
| Antioxidant Activity | Cu(II), Fe(III) | Mimicking the active sites of antioxidant enzymes. rsc.org |
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The industrial synthesis of isocyanates has traditionally relied on the use of phosgene, a highly toxic and hazardous chemical. wikipedia.org A significant future research direction lies in developing safer, phosgene-free routes to synthesize 7-isocyanato-1-benzothiophene. nwo.nl Modern sustainable methods, such as the reductive carbonylation of nitro compounds or the use of CO2 as a C1 source, are promising alternatives. Recent breakthroughs even include the development of isocyanates from 100% plant-based sources, completely eliminating fossil carbon and phosgene from the supply chain. prnewswire.combioplasticsmagazine.com
Concurrently, the synthesis of the benzothiophene (B83047) core itself has evolved beyond classical methods. Future research could focus on applying modern transition-metal-catalyzed reactions, such as palladium-catalyzed cyclizations or domino protocols, for a more efficient and atom-economical construction of the 7-amino-1-benzothiophene precursor. acs.orgslideshare.netmalayajournal.orgorganic-chemistry.org The subsequent conversion of the amino group to the isocyanate could then be achieved using a sustainable, phosgene-free method.
| Synthetic Approach | Key Precursor | Potential Reagents | Advantages | Challenges |
|---|---|---|---|---|
| Phosgene-Free Isocyanation | 7-Amino-1-benzothiophene | Diphenyl Carbonate, Triphosgene (in situ), CO2/Catalyst | Avoids highly toxic phosgene, improved safety profile, potentially greener. | May require catalyst development, optimization of reaction conditions for specific substrate. |
| Domino Synthesis/Cyclization | Ortho-substituted benzene (B151609) | Alkynyl sulfides, elemental sulfur, various catalysts (Pd, Cu, Au). acs.orgnih.gov | High atom economy, builds complexity quickly, regioselective control. malayajournal.org | Substrate scope may be limited, catalyst sensitivity. |
| Bio-Based Synthesis | Plant-derived dicarboxylic acids | Proprietary catalysts and processes. prnewswire.com | Fully renewable, eliminates fossil fuels, biodegradable potential. bioplasticsmagazine.com | Requires significant development to adapt for a heteroaromatic isocyanate. |
Exploration of Unprecedented Reactivity Modes
The isocyanate group is a powerful electrophile, well-known for its reactions with nucleophiles like alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively. wikipedia.orgpoliuretanos.net Future research should venture beyond this canonical reactivity. The exploration of isocyanate-based multicomponent reactions (MCRs), for instance, could allow for the rapid assembly of complex molecular architectures incorporating the benzothiophene motif in a single step. Furthermore, strategies for the "on-demand" generation of isocyanates from stable precursors are emerging, which could enable precise control over the reactivity of this compound, particularly in complex chemical or biological environments. nih.govacs.org
The benzothiophene ring itself offers a rich playground for novel reactivity. While classical electrophilic substitution is known, modern C-H activation and functionalization techniques present an opportunity to selectively modify the aromatic core without prior installation of directing groups. nih.govresearchgate.netresearchgate.net A particularly exciting future prospect would be to investigate intramolecular reactions, where a substituent, installed via C-H activation on the benzothiophene core, could react with the isocyanate at the 7-position to generate novel polycyclic heterocyclic systems.
| Reactivity Mode | Description | Potential Outcome |
|---|---|---|
| Multicomponent Reactions (MCRs) | A one-pot reaction involving the isocyanate group with two or more other reactants. | Rapid synthesis of complex, drug-like molecules with high diversity. |
| Directed C-H Functionalization | Using the isocyanate group (or a derivative) to direct a metal catalyst to functionalize a specific C-H bond on the benzothiophene ring. semanticscholar.org | Novel, regioselectively substituted benzothiophene derivatives. |
| Intramolecular Cyclization | Reaction between the isocyanate group and a functional group installed elsewhere on the benzothiophene core. | Formation of novel fused heterocyclic ring systems with unique properties. |
| Blocked Isocyanate Chemistry | Masking the isocyanate with a blocking agent, allowing for its release and reaction only under specific conditions (e.g., heat). | Creation of thermally activated materials or controlled-release pro-drugs. |
Integration with Advanced Materials Design
The distinct functionalities of this compound make it an ideal candidate as a monomer for advanced polymer design. The isocyanate group is a cornerstone of polyurethane chemistry, capable of forming robust and versatile polymer backbones. pflaumer.comtandfonline.com The benzothiophene core is a key component in the field of organic electronics, particularly in the design of organic semiconductors for applications like organic field-effect transistors (OFETs). acs.org
Future research could focus on polymerizing this compound to create novel polyurethanes or polyureas. The benzothiophene units pendant to the polymer chain could induce π-stacking and facilitate charge transport, leading to the development of new semiconducting polymers. These materials could combine the excellent processability and mechanical properties of polyurethanes with the electronic properties of benzothiophene-based materials. nih.gov This approach could lead to flexible, solution-processable electronic devices.
| Material Class | Role of Isocyanate Group | Role of Benzothiophene Core | Potential Application |
|---|---|---|---|
| Semiconducting Polyurethanes | Forms the polymer backbone via reaction with polyols. epa.gov | Provides π-conjugation and charge transport pathways. acs.org | Flexible OFETs, printable electronics, sensors. |
| High Refractive Index Coatings | Provides a durable, cross-linked polymer matrix. | The sulfur atom and aromatic system contribute to a high refractive index. | Optical lenses, anti-reflective coatings, encapsulation for LEDs. |
| Self-Healing Polymers | Forms reversible urethane/urea (B33335) bonds or a robust matrix for encapsulating healing agents. | Enhances thermal stability and mechanical strength of the material. | Protective coatings, durable elastomers, aerospace components. |
Interdisciplinary Applications in Emerging Fields
The fusion of a privileged medicinal scaffold with a reactive chemical handle opens up numerous possibilities in interdisciplinary fields like chemical biology and drug discovery. The benzothiophene nucleus is present in a variety of FDA-approved drugs, including the osteoporosis drug Raloxifene and the asthma medication Zileuton, highlighting its biological relevance. researchgate.netwikipedia.orgnih.gov
The isocyanate group can act as a covalent warhead, reacting with nucleophilic residues (like lysine) on protein surfaces. nih.gov Therefore, this compound could be investigated as a novel covalent inhibitor. In this model, the benzothiophene core would serve as the recognition element, binding to the target protein's active site, while the isocyanate group would form a permanent covalent bond, leading to irreversible inhibition. This is a powerful strategy in modern drug design.
Furthermore, isocyanates are used for bioconjugation—attaching chemical tags, probes, or other molecules to biomolecules. acs.orgnih.gov this compound could be used to label proteins with a fluorescent or photoactive benzothiophene tag for use in target identification and validation studies, contributing to the broader field of chemical biology.
| Emerging Field | Proposed Application | Mechanism of Action |
|---|---|---|
| Medicinal Chemistry | Covalent Enzyme Inhibitors | The benzothiophene scaffold provides specific binding affinity, while the isocyanate group forms a covalent bond with a nucleophilic amino acid residue in the active site. nih.govresearchgate.net |
| Chemical Biology | Protein Labeling / Chemical Probes | The isocyanate serves as a reactive handle to attach the benzothiophene unit to a target protein for pull-down assays or fluorescence imaging. acs.orgnih.gov |
| Agrochemicals | Novel Pesticides or Herbicides | Many agrochemicals are built on heterocyclic scaffolds; the isocyanate could provide a unique mode of action through covalent modification of a target enzyme in a pest or weed. |
Q & A
Q. What established synthesis routes are available for 7-isocyanato-1-benzothiophene, and how can purity be optimized during scale-up?
The synthesis of benzothiophene derivatives typically involves multi-step organic reactions, such as cyclization, halogenation, and functional group substitution. For this compound, a plausible route could start with thiophene ring functionalization, followed by nitration and isocyanate group introduction. Key steps include solvent selection (e.g., anhydrous conditions for isocyanate stability) and purification via column chromatography or recrystallization. Scale-up challenges involve maintaining reaction efficiency and minimizing side products; techniques like controlled temperature gradients and inline spectroscopic monitoring (e.g., FTIR) are recommended .
Q. What analytical techniques are essential for characterizing this compound’s structural and chemical properties?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying the isocyanate group’s position and purity. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., N=C=O stretch at ~2250 cm⁻¹). For crystallinity assessment, X-ray Diffraction (XRD) or Differential Scanning Calorimetry (DSC) may be employed. Cross-validation using multiple techniques reduces structural ambiguity .
Q. How can researchers ensure safety when handling this compound in laboratory settings?
Isocyanates are highly reactive and toxic. Safety protocols include:
- Use of fume hoods and personal protective equipment (PPE: gloves, goggles, lab coats).
- Immediate neutralization of spills with aqueous ammonia or specialized decontamination agents.
- Storage under inert atmospheres (argon/nitrogen) to prevent moisture-induced degradation.
Regular training on Material Safety Data Sheets (MSDS) and emergency response procedures is mandatory .
Q. What solvent systems are compatible with this compound in reactivity studies?
Anhydrous solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are preferred due to the isocyanate group’s sensitivity to hydrolysis. Polar aprotic solvents enhance electrophilic reactivity, while coordinating solvents (e.g., DMF) may stabilize intermediates. Solvent choice should align with reaction kinetics and compatibility with downstream applications (e.g., catalysis or bioconjugation) .
Q. How can researchers validate the reproducibility of synthesis protocols for this compound?
Detailed documentation of reaction parameters (temperature, stoichiometry, catalyst loading) and raw data (e.g., NMR spectra, yield calculations) is essential. Replicate experiments under identical conditions should achieve <5% yield variance. Publicly sharing protocols via platforms like protocols.io enhances reproducibility, and peer validation through collaborative studies is advised .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions?
The isocyanate group acts as an electrophile, reacting with amines, alcohols, or thiols via nucleophilic attack. Density Functional Theory (DFT) calculations can map transition states and activation energies. Experimental validation involves kinetic studies (e.g., monitoring reaction progress via HPLC) and isotopic labeling (e.g., ¹⁵N) to trace reaction pathways. Contradictions in rate constants may arise from solvent polarity or steric effects, necessitating multivariate analysis .
Q. How do structural modifications of this compound influence its catalytic activity in cross-coupling reactions?
Substituents on the benzothiophene ring (e.g., electron-withdrawing groups) modulate electronic effects and steric hindrance. Comparative studies using Hammett plots or Linear Free Energy Relationships (LFER) can quantify substituent impacts. For example, introducing a nitro group at the 3-position may enhance electrophilicity, while bulky groups at the 5-position could hinder catalyst-substrate interactions. Synchrotron-based XAS (X-ray Absorption Spectroscopy) may elucidate coordination geometry in catalytic complexes .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies in bioactivity assays (e.g., IC₅₀ values) may stem from variations in cell lines, assay conditions, or compound purity. Meta-analyses using standardized protocols (e.g., OECD guidelines) and rigorous statistical methods (e.g., ANOVA with post-hoc tests) are recommended. Independent replication studies and open-data repositories (e.g., Zenodo) enhance data reliability .
Q. How can computational models predict the environmental persistence of this compound?
Quantitative Structure-Activity Relationship (QSAR) models estimate biodegradation rates and toxicity. Parameters like logP (lipophilicity) and molecular weight inform bioaccumulation potential. Experimental validation via soil/water microcosm studies under controlled conditions (pH, temperature) is critical. Conflicting data on hydrolysis rates require pH-dependent kinetic profiling .
Q. What interdisciplinary approaches integrate this compound into materials science or medicinal chemistry?
In materials science, its isocyanate group enables covalent bonding with polymers for functional coatings. In medicinal chemistry, it serves as a warhead in targeted covalent inhibitors (TCIs). Collaborative workflows combining synthetic chemistry, molecular dynamics simulations, and high-throughput screening (HTS) optimize applications. Cross-disciplinary journals (e.g., ACS Applied Materials & Interfaces) are ideal for disseminating findings .
Methodological Notes
- Data Contradictions : Address conflicting results by conducting sensitivity analyses and reporting confidence intervals .
- Experimental Design : Use factorial designs to isolate variable effects and reduce bias .
- Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal and toxicity reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
